3-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Description
- The compound you’ve described is a complex molecule with a long name. Let’s break it down:
- It contains a thiazolidine ring (a five-membered ring with a sulfur atom).
- The central pyrimidine ring is fused with a pyridine ring.
- There’s a carboxylic acid group (COOH) attached to the pyrimidine ring.
- The compound also has a methylidene group (CH₂) and a thioxo group (S=O).
- This compound likely has interesting biological properties due to its intricate structure.
Properties
Molecular Formula |
C22H26N4O5S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H26N4O5S2/c1-13(2)31-11-5-8-23-18-15(20(29)25-9-4-6-14(3)19(25)24-18)12-16-21(30)26(22(32)33-16)10-7-17(27)28/h4,6,9,12-13,23H,5,7-8,10-11H2,1-3H3,(H,27,28)/b16-12- |
InChI Key |
UKDODLWALGHCCV-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I recommend exploring databases like ChemSpider or scientific articles for more detailed information.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches tailored to large-scale production.
Chemical Reactions Analysis
Reactivity: Given its functional groups (carboxylic acid, thioxo, and methylidene), this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: These would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular processes.
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- To determine the mechanism, we’d need experimental data. we can speculate:
- It might inhibit specific enzymes or interfere with metabolic pathways.
- The thiazolidine and pyrimidine moieties could play key roles.
Comparison with Similar Compounds
- Unfortunately, without specific names or structures of similar compounds, I can’t provide a direct comparison. you can explore databases or scientific literature to identify related molecules.
Biological Activity
The compound 3-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic molecule characterized by a unique structural framework that includes a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Structural Characteristics
This compound features a molecular formula of C26H33N5O5S2 and a molecular weight of approximately 559.7 g/mol. Its intricate arrangement of functional groups makes it a subject of interest for various biological studies. The presence of both hydrophobic and hydrophilic regions within its structure suggests potential applications in drug delivery systems.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : The compound's structural components may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have shown efficacy as kinesin spindle protein (KSP) inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : Research has demonstrated that derivatives of thiazolidinones often possess antibacterial activity. The thiazolidinone ring in this compound may enhance its interaction with bacterial enzymes or cell membranes, potentially leading to antimicrobial effects.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have exhibited strong inhibitory activity against these enzymes, which are relevant targets in treating conditions like Alzheimer's disease and urinary tract infections .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Initial findings suggest that:
- Molecular Docking Studies : These studies are essential for predicting how the compound interacts with specific biological targets at the molecular level. Such interactions can elucidate the compound's mechanism of action and help identify potential therapeutic pathways.
1. Anticancer Activity
In a study evaluating KSP inhibitors, compounds structurally related to our target were found to induce a monopolar spindle phenotype in cancer cells, leading to increased cell death rates. This supports the hypothesis that our compound could similarly affect mitotic processes in tumor cells .
2. Antimicrobial Screening
A series of synthesized thiazolidinone derivatives were tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. This indicates that our compound may share similar antimicrobial properties due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
